4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reaction: The benzodioxole moiety is then coupled with the piperazine derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the chlorophenyl group, which may result in different pharmacological properties.
N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the benzodioxole moiety, which may affect its binding affinity and specificity.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the benzodioxole and chlorophenyl groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVHRXZIGTSIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808887 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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